2-Ethynyl-6-(4-methoxyphenyl)pyridine
Description
2-Ethynyl-6-(4-methoxyphenyl)pyridine is a pyridine derivative characterized by a 4-methoxyphenyl substituent at the 6-position and an ethynyl group at the 2-position of the pyridine ring. The ethynyl group introduces sp-hybridized carbon atoms, enhancing molecular rigidity and conjugation, which can influence electronic properties and reactivity . This compound is synthetically versatile, serving as a precursor in cross-coupling reactions for constructing complex heterocycles, such as triazolo-pyrimidines and pyrrolo-thiazolo-pyrimidines .
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-ethynyl-6-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C14H11NO/c1-3-12-5-4-6-14(15-12)11-7-9-13(16-2)10-8-11/h1,4-10H,2H3 |
InChI Key |
HPKRRJKOTKFLPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=N2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 5-(ethynyl)pyridin-2-amine with 1-iodo-4-methoxybenzene in the presence of palladium chloride (PdCl2), triphenylphosphine (PPh3), and copper iodide (CuI) in triethylamine (Et3N) as the solvent .
Industrial Production Methods
Industrial production of 2-Ethynyl-6-(4-methoxyphenyl)pyridine typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Ethynyl-6-(4-methoxyphenyl)pyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a ligand in ruthenium-polypyridine complexes, the compound facilitates electron transfer processes and metal-to-ligand charge transfer, which are crucial for the photophysical properties of the complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-ethynyl-6-(4-methoxyphenyl)pyridine is highlighted through comparisons with related pyridine derivatives:
Table 1: Comparative Analysis of Pyridine Derivatives
Key Comparisons
Electronic Properties The ethynyl group in 2-ethynyl-6-(4-methoxyphenyl)pyridine increases electron density at the pyridine ring compared to bromo or amino substituents, as evidenced by its role in forming conjugated systems . In contrast, amino-substituted derivatives (e.g., 2-amino-6-(4-methoxyphenyl)pyridine) exhibit stronger electron donation due to the -NH₂ group, enhancing adsorption on metal surfaces for corrosion inhibition .
Physical Properties
- Compared to 2-(4-methoxyphenyl)pyridine, the ethynyl substituent increases molecular weight (211.23 vs. 185.23 g/mol) and likely reduces solubility in polar solvents due to enhanced hydrophobicity .
Application in Corrosion Inhibition Pyridine derivatives with electron-donating groups (e.g., -OCH₃, -NH₂) show superior corrosion inhibition. For example, 2-amino-6-(4-methoxyphenyl)pyridine achieves 86% efficiency at 200 mg/L, while 2-ethynyl-6-(4-methoxyphenyl)pyridine’s performance remains unexplored but is hypothesized to benefit from its conjugated structure .
Research Findings
- Synthetic Pathways : 2-Ethynyl-6-(4-methoxyphenyl)pyridine is synthesized via deprotection of alkyne precursors (e.g., 2-methyl-4-(6-(phenylethynyl)pyridin-2-yl)but-3-yn-2-ol) using NaOH in toluene at 110°C .
- Heterocycle Formation : Reactivity with chloroacetyl chloride or carbon disulfide yields fused heterocycles (e.g., triazolo-pyrimidines), demonstrating its utility in medicinal chemistry .
- Theoretical Insights : Quantum chemical studies on similar pyridines suggest that ethynyl groups may lower the energy gap (ΔE = ELUMO − EHOMO), enhancing adsorption on metal surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
